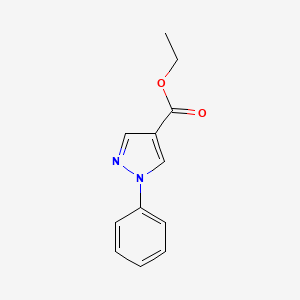










|
REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([C:12]1[CH:13]=[N:14][N:15]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:16]=1)=O)C.[OH-].[Na+].S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1.O>[C:17]1([N:15]2[CH:16]=[C:12]([CH2:10][OH:9])[CH:13]=[N:14]2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1.2.3.4.5,7.8,9.10.11|
|


|
Name
|
|
|
Quantity
|
3.51 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
3.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 1.5 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added under ice-
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
|
Type
|
TEMPERATURE
|
|
Details
|
After warming to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 30 min
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered through celite
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
Diethyl ether (30 mL) and hexane (30 mL) were added to the residue
|
|
Type
|
WASH
|
|
Details
|
the residue was washed
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)N1N=CC(=C1)CO
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14.8 g | |
| YIELD: CALCULATEDPERCENTYIELD | 91.9% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |